2-Bromo-9-methyl-9H-fluoren-9-ol
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Overview
Description
2-Bromo-9-methyl-9H-fluoren-9-ol is an organic compound with the molecular formula C14H11BrO. It is a derivative of fluorene, characterized by the presence of a bromine atom and a hydroxyl group on the fluorene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9-methyl-9H-fluoren-9-ol can be synthesized through several methods. One common approach involves the bromination of 9-methylfluorene followed by hydroxylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-methyl-9H-fluoren-9-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form 9-methyl-9H-fluoren-9-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are typically employed.
Major Products
Oxidation: 2-Bromo-9-methyl-9H-fluoren-9-one.
Reduction: 9-Methyl-9H-fluoren-9-ol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-9-methyl-9H-fluoren-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-9-methyl-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar structure but with two methyl groups at the 9-position.
9-Fluorenol: Lacks the bromine atom but has a hydroxyl group at the 9-position.
2-Bromo-9-fluorenone: Contains a bromine atom and a ketone group at the 9-position.
Uniqueness
2-Bromo-9-methyl-9H-fluoren-9-ol is unique due to the combination of a bromine atom and a hydroxyl group on the fluorene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-9-methylfluoren-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-14(16)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHZPKMRBSAXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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